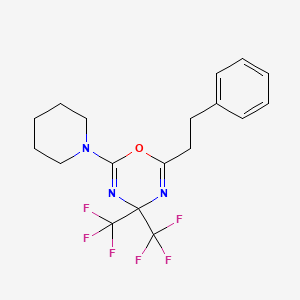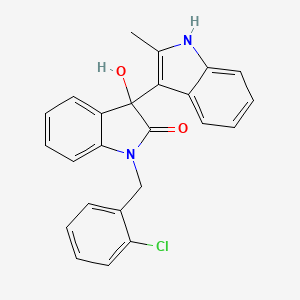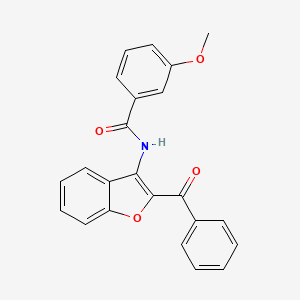![molecular formula C40H24N6O12 B11569032 biphenyl-4,4'-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)](/img/structure/B11569032.png)
biphenyl-4,4'-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE is a complex organic compound characterized by its intricate structure and multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include the formation of Schiff bases and esterification reactions. Common reagents used in these reactions include aldehydes, amines, and dinitrobenzoic acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and ionic liquids has been explored to enhance reaction efficiency and reduce the use of toxic chemicals .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while oxidation can produce oxides .
Wissenschaftliche Forschungsanwendungen
4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE involves its interaction with specific molecular targets and pathways. The compound’s nitro groups play a crucial role in its biological activity, potentially interacting with cellular components and disrupting normal cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3,5-dinitrobenzoate: Shares similar structural features and is used in similar applications.
3,5-Dinitrobenzoic acid: Another related compound with similar chemical properties.
Uniqueness
4-[(E)-({4’-[(E)-{[4-(3,5-DINITROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]-[1,1’-BIPHENYL]-4-YL}IMINO)METHYL]PHENYL 3,5-DINITROBENZOATE is unique due to its complex structure, which allows for diverse chemical reactions and applications. Its multiple functional groups provide versatility in various scientific and industrial applications .
Eigenschaften
Molekularformel |
C40H24N6O12 |
|---|---|
Molekulargewicht |
780.6 g/mol |
IUPAC-Name |
[4-[[4-[4-[[4-(3,5-dinitrobenzoyl)oxyphenyl]methylideneamino]phenyl]phenyl]iminomethyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C40H24N6O12/c47-39(29-17-33(43(49)50)21-34(18-29)44(51)52)57-37-13-1-25(2-14-37)23-41-31-9-5-27(6-10-31)28-7-11-32(12-8-28)42-24-26-3-15-38(16-4-26)58-40(48)30-19-35(45(53)54)22-36(20-30)46(55)56/h1-24H |
InChI-Schlüssel |
OIFBKVXIEQLTRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])OC(=O)C6=CC(=CC(=C6)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorophenyl)-2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B11568952.png)
![Methyl 4-[9-bromo-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B11568955.png)
![N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]pentanamide](/img/structure/B11568961.png)
![N-(3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-4-methoxyphenyl)furan-2-carboxamide](/img/structure/B11568971.png)
![4-amino-N-{2-[(2-methylpropanoyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11568973.png)
![7-Fluoro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568980.png)

![(3E)-3-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-indol-3-yl}methylidene)-6-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B11568994.png)


![2-(4-methylphenyl)-2-oxoethyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]quinolin-2-yl)benzoate](/img/structure/B11569010.png)
![furan-2-yl{1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methanone](/img/structure/B11569013.png)
![Ethyl 4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzoate](/img/structure/B11569022.png)
![N-(3-chlorophenyl)-3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11569026.png)
